Kojic amine
Overview
Description
Kojic amine, also known as Kojic acid, is an organic compound with the formula HOCH2C5H2O2OH . It is a derivative of 4-pyrone that functions in nature as a chelation agent produced by several species of fungi, especially Aspergillus oryzae . Kojic acid is a by-product in the fermentation process of malting rice, for use in the manufacturing of sake, the Japanese rice wine . It is a mild inhibitor of the formation of pigment in plant and animal tissues, and is used in food and cosmetics to preserve or change colors of substances .
Synthesis Analysis
A novel series of kojic acid derivatives conjugated to amino pyridine moiety were designed and synthesized to explore their inhibitory activity against tyrosinase . The structure of all derivatives was characterized by 1H NMR, 13C NMR, FT-IR, and elemental analysis .
Molecular Structure Analysis
Tyrosinases belong to the functional copper-containing proteins family, and their structure contains two copper atoms, in the active site, which are coordinated by three histidine residues . Kojic acid derivatives showed conformational affinity to the enzyme active site, and a favorable distance to chelate the copper ion, which is essential for enzyme function .
Chemical Reactions Analysis
There are various chemical derivatives of kojic acid produced through chlorination, reduction, and amine attachments . Kojic acid provides a promising chemical platform to be derived into hydroxy pyrone derivatives such as chlorokojic acid, allomaltol, and pyromeconic acid .
Physical And Chemical Properties Analysis
Kojic acid is a white substance with a molar mass of 142.110 g·mol −1 . It has a melting point of 152 to 155°C and slight solubility in water . Its acidity (pKa) is 9.40 .
Scientific Research Applications
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Cosmetics and Skin Care
- Kojic acid is widely used in the cosmetics industry as a skin-whitening agent . It acts as a tyrosinase inhibitor, which is an enzyme that controls the synthesis of melanin, the pigment responsible for the color of the skin .
- The application involves incorporating Kojic acid into creams, lotions, or serums, which are then applied topically to the skin .
- The results include lighter skin tone and reduced pigmentation .
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Food Industry
- Kojic acid is used as an anti-bacterial and anti-browning agent in the food industry . It prevents enzymatic discoloration in various food products like vegetables, crabs, and shrimps .
- The application involves adding Kojic acid to the food products during processing .
- The outcome is the preservation of the natural color of the food products, enhancing their visual appeal and shelf-life .
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Medicine
- Kojic acid has potential applications in the field of medicine as an anti-bacterial, anti-fungal, anti-inflammatory, pain reliever, and anti-diabetic agent .
- The application methods vary depending on the specific use. For example, it can be applied topically for anti-fungal treatment or taken orally for pain relief .
- The outcomes include relief from the specific ailment being treated .
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Agriculture
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Chemical Synthesis
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Biotechnology
- Kojic acid is produced through the fermentation of sugars by certain types of fungi, making it a subject of interest in biotechnology .
- The application involves using fungi like Aspergillus flavus and Aspergillus oryzae to ferment sugars and produce Kojic acid .
- The outcome is the production of Kojic acid, which can then be used in various industries .
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Nanotechnology-Enhanced Cosmetics
- Kojic Acid Dipalmitate (KDP), a derivative of Kojic acid, is used in cosmetics for its improved properties . It has better stability, permeability, and low toxicity compared to Kojic acid .
- The application involves incorporating KDP into cosmetic formulations, including nanosomes, nanocreams, multiple emulsions, liposomes, solid lipid nanoparticles (SLNs), ethosomes, and nanoemulsions .
- The outcome is enhanced cosmetic products with better skin penetration and efficacy .
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UV-Radiation Prevention
- Kojic acid can enhance the ability to prevent exposure to UV-radiation . It is used in sunscreens and other skincare products .
- The application involves adding Kojic acid to the product formulation .
- The outcome is improved protection against harmful UV rays, reducing the risk of skin damage and premature aging .
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Antibacterial and Antifungal Properties
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Chelation Agent
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Chemical Synthesis
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Biotechnology
- Kojic acid is produced through the fermentation of sugars by certain types of fungi . This makes it a subject of interest in biotechnology .
- The application involves using fungi like Aspergillus flavus and Aspergillus oryzae to ferment sugars and produce Kojic acid .
- The outcome is the production of Kojic acid, which can then be used in various industries .
-
UV-Radiation Prevention
- Kojic acid can enhance the ability to prevent exposure to UV-radiation . It is used in sunscreens and other skincare products .
- The application involves adding Kojic acid to the product formulation .
- The outcome is improved protection against harmful UV rays, reducing the risk of skin damage and premature aging .
-
Antibacterial and Antifungal Properties
-
Chelation Agent
-
Chemical Synthesis
-
Biotechnology
- Kojic acid is produced through the fermentation of sugars by certain types of fungi . This makes it a subject of interest in biotechnology .
- The application involves using fungi like Aspergillus flavus and Aspergillus oryzae to ferment sugars and produce Kojic acid .
- The outcome is the production of Kojic acid, which can then be used in various industries .
-
Nanotechnology-Enhanced Cosmetics
- Kojic Acid Dipalmitate (KDP), a derivative of Kojic acid, is used in cosmetics for its improved properties . It has better stability, permeability, and low toxicity compared to Kojic acid .
- The application involves incorporating KDP into cosmetic formulations, including nanosomes, nanocreams, multiple emulsions, liposomes, solid lipid nanoparticles (SLNs), ethosomes, and nanoemulsions .
- The outcome is enhanced cosmetic products with better skin penetration and efficacy .
properties
IUPAC Name |
2-(aminomethyl)-5-hydroxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIQBZSRZXJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218734 | |
Record name | Kojic amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kojic amine | |
CAS RN |
68642-64-8 | |
Record name | Kojic amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068642648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kojic amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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